molecular formula C9H15NO4 B15087663 (3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid CAS No. 220497-93-8

(3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid

Cat. No.: B15087663
CAS No.: 220497-93-8
M. Wt: 201.22 g/mol
InChI Key: VVNDXTWUBVAXBA-VZFHVOOUSA-N
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Description

(3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid is a complex organic compound characterized by its unique cyclopenta[d][1,3]dioxole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[d][1,3]dioxole ring system, followed by the introduction of the amino and carboxylic acid functional groups. Common reagents used in these reactions include strong acids and bases, as well as various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the cyclopenta ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and functional groups may allow it to act as a drug candidate for treating various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science and industrial catalysis.

Mechanism of Action

The mechanism of action of (3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid is unique due to its cyclopenta[d][1,3]dioxole ring system and the presence of both amino and carboxylic acid functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.

Properties

CAS No.

220497-93-8

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

(3aS,4R,6S,6aS)-4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylic acid

InChI

InChI=1S/C9H15NO4/c1-9(2)13-6-4(8(11)12)3-5(10)7(6)14-9/h4-7H,3,10H2,1-2H3,(H,11,12)/t4-,5+,6-,7-/m0/s1

InChI Key

VVNDXTWUBVAXBA-VZFHVOOUSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](C[C@H]([C@@H]2O1)N)C(=O)O)C

Canonical SMILES

CC1(OC2C(CC(C2O1)N)C(=O)O)C

Origin of Product

United States

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